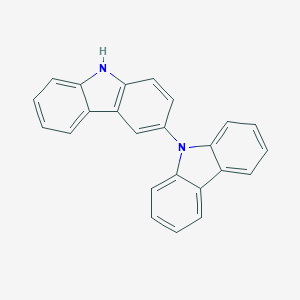







|
REACTION_CXSMILES
|
[C:1]([N:4]1[C:16]2[CH:15]=[CH:14][C:13](Br)=[CH:12][C:11]=2[C:10]2[C:5]1=[CH:6][CH:7]=[CH:8][CH:9]=2)(=O)[CH3:2].[CH:18]1[C:30]2[NH:29][C:28]3[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=3)[C:22]=2C=C[CH:19]=1>[Cu]=O>[CH:15]1[C:16]2[N:4]([C:1]3[CH:19]=[CH:18][C:30]4[NH:29][C:28]5[C:23]([C:22]=4[CH:2]=3)=[CH:24][CH:25]=[CH:26][CH:27]=5)[C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[C:11]=2[CH:12]=[CH:13][CH:14]=1
|


|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N1C2=CC=CC=C2C=2C=C(C=CC12)Br
|
|
Name
|
|
|
Quantity
|
2.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3NC12
|
|
Name
|
N,N′-dimethylacetamide
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.8 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
170 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
prepared
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with water
|
|
Type
|
FILTRATION
|
|
Details
|
the solid was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with methanol
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture was then extracted
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
and the organic layer was dried over anhydrous sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness under vacuum
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3N(C12)C=1C=CC=2NC3=CC=CC=C3C2C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 82.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |